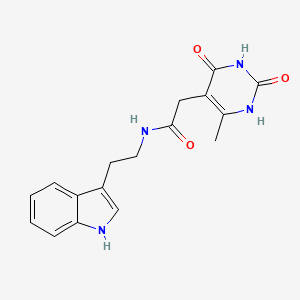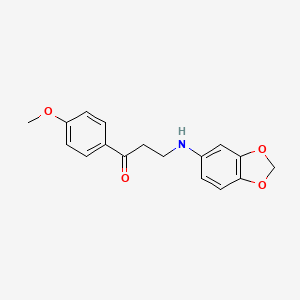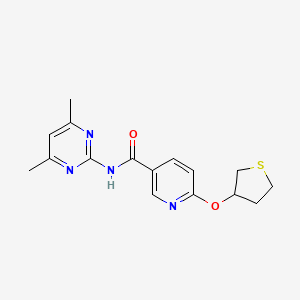
4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring structure made of two benzene rings fused with a nitrogen-containing pyrazine ring. The phenylthioacetyl group attached to the quinoxaline core could potentially alter the compound’s properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Novel Isoxazolequinoxaline Derivative as Anti-Cancer Drug
Quinoxaline derivatives exhibit significant potential in pharmaceutical applications, particularly as anti-cancer agents. A study highlighted the synthesis and characterization of a novel isoxazolequinoxaline derivative, demonstrating its anti-cancer activity through molecular docking studies against human proteins. This compound was synthesized through a reaction involving 1-allyl-3-phenylquinoxalin-2(1H)-one and (E)-4-methylbenzaldehydeoxime, confirmed by various analytical techniques including H NMR and LC-MS spectra, and single crystal X-ray diffraction. The compound's structure, DFT calculations, Hirshfeld surface analysis, and energy frameworks suggest its stability and potential effectiveness as an anti-cancer drug (Abad et al., 2021).
Antitubercular Potency
Another study explored the antitubercular properties of 2-(3-aryl-1-oxo-2-propenyl)-3-methylquinoxaline-1,4-dioxides against Mycobacterium tuberculosis. This research found significant potency in these compounds, with specific derivatives affecting mitochondrial respiration in rat liver as a possible mechanism of action. These findings underscore the potential of quinoxaline derivatives in developing new antitubercular treatments (Das et al., 2010).
Synthetic Methodologies and Applications
Quinoxaline derivatives also find application in the development of synthetic methodologies. For example, research into the cyclocondensation of o-phenylenediamines and aroylpyruvates provided insights into the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, highlighting the chemical versatility and potential application of these compounds in various fields, including materials science and drug development (Dobiáš et al., 2017).
Antimicrobial Activities
The synthesis and evaluation of novel quinoxalines for their antimicrobial activities reveal another significant area of application. These compounds, through various synthetic routes, have shown effectiveness against a range of microbial strains, underscoring their potential as leads in the development of new antimicrobial agents (Soliman & Amer, 2012).
Inhibition of Corrosion
Quinoxaline derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for metals like copper in acidic environments. A theoretical study utilizing quantum chemical calculations based on the DFT method assessed the relationship between molecular structures of quinoxalines and their corrosion inhibition efficiency. This application is crucial in materials science, especially in enhancing the longevity and durability of metals in corrosive environments (Zarrouk et al., 2014).
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its specific biological target . Quinoxaline derivatives have been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-phenylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQCYWSWOPMRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2770811.png)
![3-[3-(benzyloxy)-2-thienyl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2770814.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)


![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)

![2-({[4-(2,5-Dioxoazolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B2770828.png)
![N-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2770829.png)


![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)